(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
Description
The compound (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is a versatile chemical used in various scientific research fields. Its unique properties make it valuable for studying chemical reactions and developing new compounds.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3O/c1-2-16-3-5-17(6-4-16)12(18)10-7-9(13)8-15-11(10)14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJINGOONERRBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone typically involves a multi-step process. The initial step often includes the halogenation of pyridine derivatives, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, with temperatures maintained between 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone exhibit significant antitumor properties. Studies have shown that pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a related compound was effective against various cancer cell lines, suggesting that this class of compounds may be promising in developing new anticancer agents .
Antimicrobial Properties
The antimicrobial potential of halogenated pyridines has been documented extensively. The presence of bromine and chlorine in the structure may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes in pathogens. Preliminary studies have indicated that such compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .
Neurological Applications
Piperazine derivatives are known for their neuroactive properties, often used in the treatment of anxiety and depression. The incorporation of the piperazine moiety in this compound suggests potential applications in neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .
Antiviral Activity
Emerging studies have highlighted the antiviral potential of pyridine derivatives against various viruses, including those responsible for respiratory infections and other viral diseases. The mechanism often involves interference with viral replication or entry into host cells. Investigations into the antiviral efficacy of this compound could yield valuable insights into its therapeutic potential against viral pathogens .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of several brominated pyridine derivatives, including this compound. The results demonstrated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions observed at higher concentrations. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Screening
In another study focusing on the antimicrobial properties of halogenated pyridine derivatives, this compound was screened against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chloropyridin-3-yl)-(4-methylpiperazin-1-yl)-methanone
- (5-Bromo-2-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)-methanone
Uniqueness
Compared to similar compounds, (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone exhibits unique properties such as enhanced binding affinity and specificity for certain molecular targets. This makes it particularly valuable in research applications where precise interactions are crucial.
Biological Activity
(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone, also known by its CAS number 1458679-34-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer and antimicrobial properties, and highlights relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15BrClN3O
- Molecular Weight : 303.62 g/mol
- SMILES : CC(=O)c1cc(Br)cnc1Cl
This compound features a pyridine ring substituted with bromine and chlorine, along with a piperazine moiety, which is common in many biologically active compounds.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine and piperazine exhibit notable anticancer properties. In vitro studies on similar compounds have shown that they can significantly inhibit the growth of various cancer cell lines.
- Cell Line Studies : For instance, compounds structurally related to this compound were tested against A549 human lung adenocarcinoma cells. These studies utilized the MTT assay to evaluate cell viability post-treatment. Results demonstrated that certain derivatives reduced cell viability significantly compared to control groups treated with standard chemotherapeutics like cisplatin .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Compounds with specific substitutions on the piperazine ring have been noted to enhance cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains.
- Resistance Profiles : Studies have shown that related compounds possess activity against resistant strains of Staphylococcus aureus, including MRSA (Methicillin-resistant Staphylococcus aureus). This is particularly relevant given the rising concern over antibiotic resistance .
- In Vitro Testing : Antimicrobial assays demonstrated that these compounds could inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The presence of electron-withdrawing groups on the piperazine ring was found to enhance antibacterial efficacy .
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
